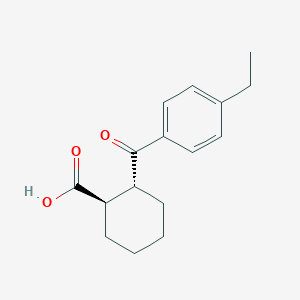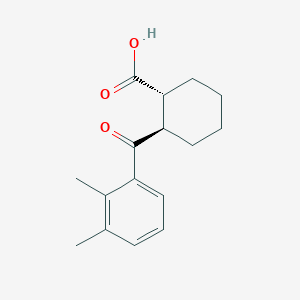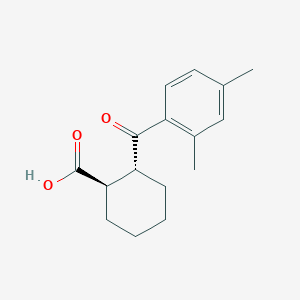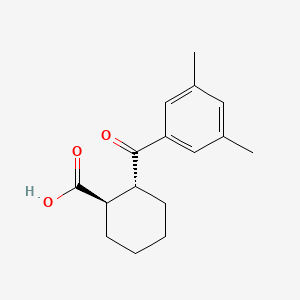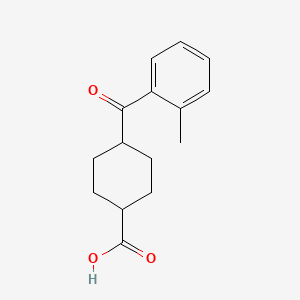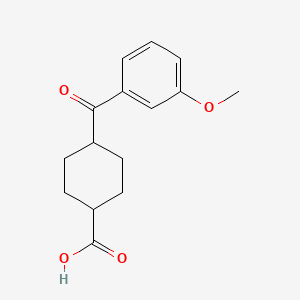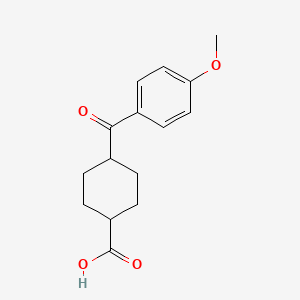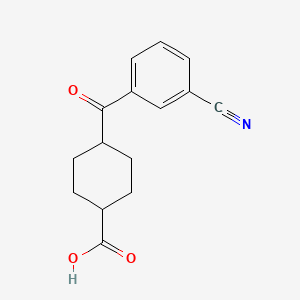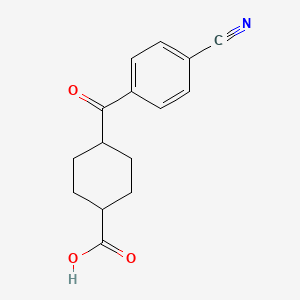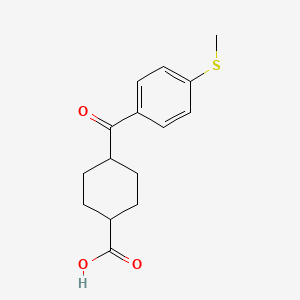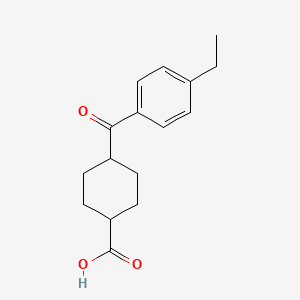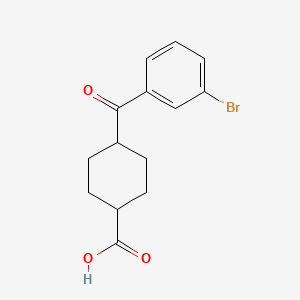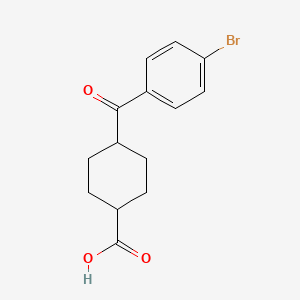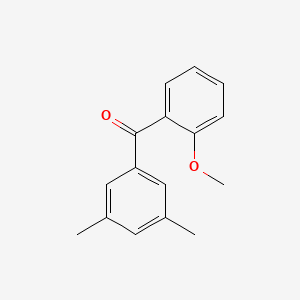
3,5-Dimethyl-2'-methoxybenzophenone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photophysical Behavior Study
Research has explored the photophysical behavior of DFHBI derivatives, including (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4 H-imidazol-4-one (DFHBI), which is closely related to 3,5-Dimethyl-2'-methoxybenzophenone. These studies are significant for understanding the fluorescence and photoisomerization properties of these compounds, often used in imaging RNA and other biochemical applications (Santra et al., 2019).
Synthesis and Characterization
The synthesis of compounds related to 3,5-Dimethyl-2'-methoxybenzophenone has been a focus of several studies. For instance, the synthesis of 2-Hydroxy-4-methoxybenzophenone, a derivative of benzophenone, has been studied under various conditions, revealing insights into the chemical reactions and yields of such compounds (Li Bin-dong, 2005).
Applications in Photodynamic Therapy
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including 3,5-Dimethyl-2'-methoxybenzophenone, demonstrated its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment. This is due to its excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Photoreactions in Organic Synthesis
The photochemistry of compounds related to 3,5-Dimethyl-2'-methoxybenzophenone has been studied, with a focus on their photoreactions. These studies are crucial in synthetic organic chemistry, where such photoreactions can be used tocreate specific compounds or modify existing structures (Plíštil et al., 2006).
Stability in Chlorinated Water
Investigations into the stability of UV filters like 3,5-Dimethyl-2'-methoxybenzophenone in chlorinated water are significant. These studies help understand the degradation pathways and formation of by-products, which is vital for assessing environmental impact and safety (Negreira et al., 2008).
Diffusion in Polyolefins
Research has been conducted on the diffusion of benzophenone derivatives, including 3,5-Dimethyl-2'-methoxybenzophenone, in polyolefins. Such studies are important in understanding how these compounds interact with polymers, which has implications in materials science and engineering (Cicchetti et al., 1968).
Environmental Impact and Detection
The environmental impact of compounds like 3,5-Dimethyl-2'-methoxybenzophenone is also a research focus, particularly their presence in water samples and potential as environmental contaminants. This research is crucial for environmental monitoring and management (Negreira et al., 2009).
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-13(9-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOAHDWLUYRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641463 | |
| Record name | (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2'-methoxybenzophenone | |
CAS RN |
750633-54-6 | |
| Record name | (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



